
H-Tyr-Pro-Dap(6DMN)-Phe-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Tyr-Pro-Dap(6DMN)-Phe-NH2 is a synthetic peptide that incorporates the environment-sensitive fluorophore 6-N,N-dimethylamino-2,3-naphthalimide (6DMN). This compound is derived from endomorphin-2, a naturally occurring opioid peptide. The incorporation of 6-N,N-dimethylamino-2,3-naphthalimide into the peptide sequence allows it to act as a fluorescent probe, making it useful in various scientific research applications .
Vorbereitungsmethoden
The synthesis of H-Tyr-Pro-Dap(6DMN)-Phe-NH2 involves solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid, tyrosine, to a solid resin. Subsequent amino acids, proline, Dap(6DMN), and phenylalanine, are sequentially added using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The fluorophore 6-N,N-dimethylamino-2,3-naphthalimide is introduced during the synthesis of the Dap(6DMN) residue .
Analyse Chemischer Reaktionen
H-Tyr-Pro-Dap(6DMN)-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).
Wissenschaftliche Forschungsanwendungen
H-Tyr-Pro-Dap(6DMN)-Phe-NH2 has several scientific research applications:
Chemistry: It is used as a fluorescent probe to study the environment around the peptide, such as binding sites in proteins or membranes.
Biology: The compound is employed in confocal laser scanning microscopy to visualize the distribution and internalization of delta and mu opioid receptors.
Medicine: It serves as a tool to investigate the pharmacokinetics and pharmacodynamics of opioid peptides.
Industry: The peptide can be used in the development of diagnostic assays and imaging agents.
Wirkmechanismus
The mechanism of action of H-Tyr-Pro-Dap(6DMN)-Phe-NH2 involves its interaction with delta and mu opioid receptors. The fluorophore 6-N,N-dimethylamino-2,3-naphthalimide allows the peptide to act as a fluorescent probe, enabling the visualization of receptor binding and internalization. The peptide’s binding to the receptors triggers downstream signaling pathways, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
H-Tyr-Pro-Dap(6DMN)-Phe-NH2 kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
H-Dmt-Tic-Glu-NH2: Ein delta-selektiver Opioidpeptidagonist, der ebenfalls den 6-N,N-Dimethylamino-2,3-Naphthalimid-Fluorophor enthält.
Endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2): Die Stammverbindung, von der this compound abgeleitet ist.
[Aladan3]TIPP: Ein delta-selektives Tetrapeptid, bei dem Phenylalanin durch die fluoreszierende Aminosäure Aladan ersetzt wird.
This compound ist einzigartig durch die Einarbeitung des 6-N,N-Dimethylamino-2,3-Naphthalimid-Fluorophors, der verbesserte Fluoreszenzeigenschaften zur Untersuchung von Rezeptorinteraktionen und -internalisierung bietet .
Eigenschaften
Molekularformel |
C40H43N7O7 |
|---|---|
Molekulargewicht |
733.8 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[6-(dimethylamino)-1,3-dioxobenzo[f]isoindol-2-yl]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C40H43N7O7/c1-45(2)27-13-12-25-20-29-30(21-26(25)19-27)39(53)47(38(29)52)22-33(36(50)43-32(35(42)49)18-23-7-4-3-5-8-23)44-37(51)34-9-6-16-46(34)40(54)31(41)17-24-10-14-28(48)15-11-24/h3-5,7-8,10-15,19-21,31-34,48H,6,9,16-18,22,41H2,1-2H3,(H2,42,49)(H,43,50)(H,44,51)/t31-,32-,33?,34-/m0/s1 |
InChI-Schlüssel |
OHGKVUSMHZDAKH-SHROADRVSA-N |
Isomerische SMILES |
CN(C)C1=CC2=CC3=C(C=C2C=C1)C(=O)N(C3=O)CC(C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)O)N |
Kanonische SMILES |
CN(C)C1=CC2=CC3=C(C=C2C=C1)C(=O)N(C3=O)CC(C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


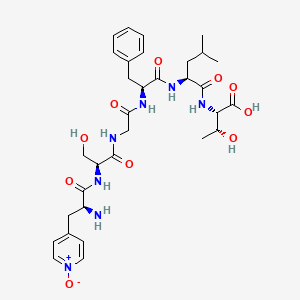

![H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2](/img/structure/B10849291.png)

![2-[(3S)-3-[[2-[[2-[[2-[[1-[1-[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B10849296.png)
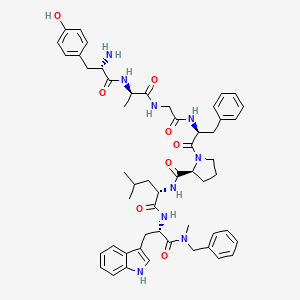
![H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2](/img/structure/B10849303.png)
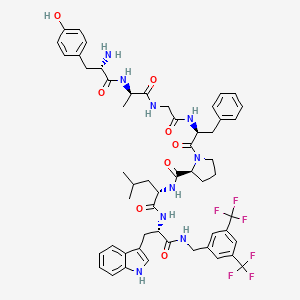
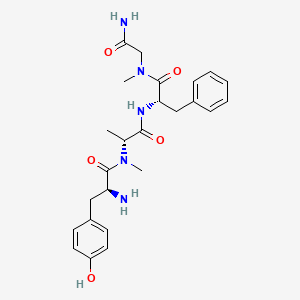

![2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849337.png)
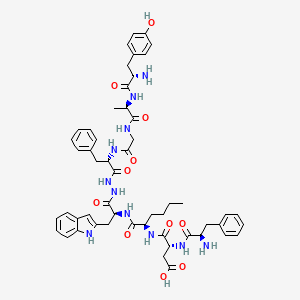
![H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2](/img/structure/B10849344.png)
![H-Tyr-c[pen-Gly-Phe-pen]OH](/img/structure/B10849351.png)
